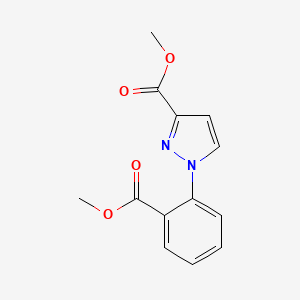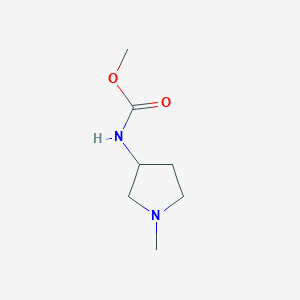![molecular formula C15H16ClN3O3S B3016881 Ethyl 2-[2-(6-chloropyridine-2-amido)-1,3-thiazol-4-yl]-2-methylpropanoate CAS No. 2094534-06-0](/img/structure/B3016881.png)
Ethyl 2-[2-(6-chloropyridine-2-amido)-1,3-thiazol-4-yl]-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[2-(6-chloropyridine-2-amido)-1,3-thiazol-4-yl]-2-methylpropanoate is a complex organic compound with the molecular formula C15H16ClN3O3S This compound features a unique structure that includes a chloropyridine moiety, a thiazole ring, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(6-chloropyridine-2-amido)-1,3-thiazol-4-yl]-2-methylpropanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,3-dicarbonyl compound and a thiourea derivative.
Introduction of the Chloropyridine Moiety: The chloropyridine group can be introduced via a nucleophilic substitution reaction using 6-chloropyridine-2-amine.
Esterification: The final step involves the esterification of the intermediate compound with ethyl chloroformate to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[2-(6-chloropyridine-2-amido)-1,3-thiazol-4-yl]-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-[2-(6-chloropyridine-2-amido)-1,3-thiazol-4-yl]-2-methylpropanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[2-(6-chloropyridine-2-amido)-1,3-thiazol-4-yl]-2-methylpropanoate involves its interaction with specific molecular targets. The chloropyridine moiety can interact with nucleophilic sites in biological molecules, while the thiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Ethyl 2-[2-(6-chloropyridine-2-amido)-1,3-thiazol-4-yl]-2-methylpropanoate can be compared with other similar compounds, such as:
Ethyl 2-[2-(5-chloropyridine-2-amido)-1,3-thiazol-4-yl]-2-methylpropanoate: Similar structure but with a different position of the chlorine atom on the pyridine ring.
Ethyl 2-[2-(6-chloropyridine-2-amido)-1,3-thiazol-4-yl]-2-ethylpropanoate: Similar structure but with an ethyl group instead of a methyl group on the propanoate moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
ethyl 2-[2-[(6-chloropyridine-2-carbonyl)amino]-1,3-thiazol-4-yl]-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S/c1-4-22-13(21)15(2,3)10-8-23-14(18-10)19-12(20)9-6-5-7-11(16)17-9/h5-8H,4H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOXAVOCGRMYPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=CSC(=N1)NC(=O)C2=NC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,3,5-trimethyl-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B3016799.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B3016803.png)

![3-cyclopropyl-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B3016806.png)

![N-{4-[(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B3016809.png)
![3-Amino-2-[(3-bromo-4-methylphenyl)methyl]propan-1-ol hydrochloride](/img/structure/B3016811.png)

![1-(3,4-dimethylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B3016815.png)


![4-[({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazin-3-yl}thio)acetyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B3016821.png)
